(3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Overview
Description
(3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic organic compound that belongs to the class of benzothiophenes and isoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Chloro and Methoxy Groups: These functional groups can be introduced via halogenation and methylation reactions.
Coupling with Isoquinoline: The final step involves coupling the benzothiophene core with a dihydroisoquinoline derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes, inhibiting or activating their function.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- (6-methoxy-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Uniqueness
The presence of both chloro and methoxy groups in (3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone may confer unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.
Properties
IUPAC Name |
(3-chloro-6-methoxy-1-benzothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c1-23-14-6-7-15-16(10-14)24-18(17(15)20)19(22)21-9-8-12-4-2-3-5-13(12)11-21/h2-7,10H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBDUXAMEJKKOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCC4=CC=CC=C4C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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